Tert-butyl 6-bromohexanoate

Catalog No.
S1900149
CAS No.
65868-63-5
M.F
C10H19BrO2
M. Wt
251.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 6-bromohexanoate

CAS Number

65868-63-5

Product Name

Tert-butyl 6-bromohexanoate

IUPAC Name

tert-butyl 6-bromohexanoate

Molecular Formula

C10H19BrO2

Molecular Weight

251.16 g/mol

InChI

InChI=1S/C10H19BrO2/c1-10(2,3)13-9(12)7-5-4-6-8-11/h4-8H2,1-3H3

InChI Key

PSELCIMQRLODQE-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)CCCCCBr

Canonical SMILES

CC(C)(C)OC(=O)CCCCCBr
  • Organic Synthesis

    The bromohexanoate moiety in t-B6Br serves as a useful precursor for the synthesis of complex organic molecules. The bromine atom can be readily substituted with other functional groups through various reactions, allowing researchers to create new molecules with desired properties []. For instance, t-B6Br can be converted to alkenes, alcohols, or carboxylic acids through well-established chemical transformations [].

  • Medicinal Chemistry

    Due to its reactive nature, t-B6Br holds potential as a building block in the development of new drugs. The ability to modify the bromo group allows for the creation of diverse chemical structures that can be screened for biological activity. However, there's currently limited information on the specific use of t-B6Br in medicinal chemistry research [, ].

  • Material Science

    While not extensively explored, t-B6Br's properties might be useful in material science applications. The presence of the ester group suggests potential for involvement in polymerization reactions, potentially leading to the development of new materials with specific functionalities. Further research is needed to explore this possibility [].

Tert-butyl 6-bromohexanoate is an organic compound with the molecular formula C10H19BrO2C_{10}H_{19}BrO_2 and a molecular weight of approximately 251.16 g/mol. It is classified as an ester, specifically an alkyl bromide, and features a tert-butyl group attached to a bromohexanoate moiety. This compound is characterized by its high solubility in organic solvents and moderate lipophilicity, indicated by a log partition coefficient (log P) of approximately 3.03, which suggests good membrane permeability and potential bioavailability .

Tert-butyl 6-bromohexanoate is likely harmful if swallowed or inhaled. It can cause skin and eye irritation due to the presence of the bromine atom [].

  • Safety precautions: Standard laboratory safety practices should be followed when handling this compound, including wearing gloves, eye protection, and working in a well-ventilated fume hood [].
, primarily due to its reactive functional groups. Notable reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in a nucleophilic substitution reaction, typically following the SN2S_N2 mechanism due to the steric hindrance from the tert-butyl group.
  • Esterification: It can undergo hydrolysis to form 6-bromohexanoic acid and tert-butanol, particularly under acidic or basic conditions.
  • Transesterification: Tert-butyl 6-bromohexanoate can react with alcohols to form different esters .

Tert-butyl 6-bromohexanoate can be synthesized via several methods:

  • Bromination of Hexanoic Acid Derivatives: Starting from hexanoic acid or its derivatives, bromination with bromine or phosphorus tribromide can yield the bromoester.
  • Esterification Reaction: Reacting tert-butanol with 6-bromohexanoic acid under acidic conditions facilitates the formation of tert-butyl 6-bromohexanoate.
  • Direct Alkylation: The reaction between tert-butyl alcohol and a suitable brominated hexanoic acid derivative can also produce this compound .

Tert-butyl 6-bromohexanoate has several applications:

  • Chemical Intermediate: It serves as a precursor for synthesizing other organic compounds, particularly in pharmaceutical chemistry.
  • Catalyst in Organic Reactions: Its reactivity makes it useful in various organic synthesis processes, including esterification and nucleophilic substitution reactions.
  • Research Tool: It can be employed in studies related to lipid solubility and membrane permeability due to its moderate lipophilicity .

Interaction studies involving tert-butyl 6-bromohexanoate focus on its reactivity with various nucleophiles and potential biological targets. These studies aim to evaluate its safety profile, pharmacokinetics, and therapeutic potential. Preliminary assessments indicate that it may interact with cellular membranes due to its lipophilic nature, which could influence absorption and distribution within biological systems .

Several compounds share structural similarities with tert-butyl 6-bromohexanoate. Here are some notable examples:

Compound NameStructure TypeUnique Features
Hexanoic AcidCarboxylic AcidLacks the bromine substituent; simpler structure.
BromobutaneAlkyl BromideShorter carbon chain; used as a reagent in organic synthesis.
Tert-Butyl AcetateEsterDifferent alkyl group; commonly used as a solvent.
BromohexaneAlkyl BromideSimilar carbon chain length but lacks the ester functionality.

Tert-butyl 6-bromohexanoate is unique among these compounds due to its specific combination of a tert-butyl group and a bromohexanoate moiety, which imparts distinctive chemical properties and potential applications not found in simpler analogs .

The synthesis of tert-butyl 6-bromohexanoate, a versatile organic intermediate with the molecular formula C₁₀H₁₉BrO₂ and molecular weight of 251.16 g/mol, can be achieved through various methodological approaches [1]. This compound features both a tert-butyl ester protecting group and a terminal bromine functionality, making it valuable for subsequent synthetic transformations . The synthetic strategies can be broadly categorized into traditional esterification approaches and modern catalytic methodologies, each offering distinct advantages in terms of efficiency, selectivity, and environmental considerations.

Traditional Esterification Approaches

Traditional esterification methodologies remain fundamental in the preparation of tert-butyl 6-bromohexanoate, utilizing well-established acid-catalyzed processes and precursor modifications to achieve the desired product.

Acid-Catalyzed tert-Butyl Ester Formation

The classical Fischer esterification represents the most straightforward approach for tert-butyl ester formation, involving the direct condensation of 6-bromohexanoic acid with tert-butanol under acidic conditions [3]. This methodology operates through a well-defined mechanism involving protonation-addition-deprotonation-protonation-elimination-deprotonation steps, creating an equilibrium between starting materials and products [3].

Concentrated sulfuric acid serves as the most commonly employed catalyst, typically requiring temperatures ranging from 50-80°C with reaction times extending from 2-24 hours to achieve yields of 60-95% [4]. The reaction proceeds via protonation of the carboxylic acid carbonyl, followed by nucleophilic attack of tert-butanol and subsequent water elimination [5]. The equilibrium nature of this process necessitates the use of excess tert-butanol or continuous water removal to drive the reaction toward completion [3].

Alternative acid catalysts include hydrochloric acid, which operates effectively at temperatures from 50°C to reflux conditions, typically requiring 2-6 hours to achieve yields of 70-90% [5]. Methanolic hydrogen chloride represents another viable option, prepared via treatment with acetyl chloride, providing enhanced reactivity with reaction times ranging from 30 minutes at 50°C to overnight at room temperature, achieving yields of 80-95% [5].

The continuous preparation of tert-butyl esters through reaction with isobutene in the presence of acidic catalysts offers industrial scalability [4]. This process involves esterification mixture formation, partial evaporation, and fractional condensation at controlled temperatures and pressures, enabling efficient isolation of the desired product while recycling unreacted starting materials [4].

Bromohexanoic Acid Precursor Modifications

The preparation of 6-bromohexanoic acid precursors represents a critical component in the overall synthetic strategy, with multiple methodological approaches available for generating this key intermediate. The most prevalent method involves the ring-opening of ε-caprolactone using hydrogen bromide in the presence of concentrated sulfuric acid [6] [7].

The process typically employs a 500 mL three-necked flask equipped with thermometer and stirrer, charging ε-caprolactone (1 mol, 114 g) with n-hexane or cyclohexane as solvent [7]. Dry hydrogen bromide gas (1.1-1.2 moles) is introduced while maintaining temperature control at 20-40°C, followed by stirring for 5-6 hours and crystallization at reduced temperatures to yield 6-bromohexanoic acid in 95% yield with 99.2% purity [7].

Alternative approaches utilize the Hell-Volhard-Zelinsky bromination protocol, involving treatment of hexanoic acid derivatives with bromine and phosphorus tribromide [8]. This methodology provides efficient alpha-bromination followed by hydrolysis to generate the desired carboxylic acid functionality [8].

Phase transfer catalysis offers additional synthetic advantages, employing benzyltriethylammonium chloride as a phase transfer catalyst to facilitate the conversion of polycaprolactone to 6-bromohexanoic acid in a single step [9]. This approach circumvents the traditional two-step hydrolysis-bromination sequence, providing enhanced efficiency and reduced environmental impact [9].

Novel Catalytic Strategies

Modern catalytic approaches have revolutionized tert-butyl ester synthesis through the development of highly efficient and selective methodologies that often operate under milder conditions with enhanced functional group tolerance.

Bis(trifluoromethanesulfonyl)imide-Catalyzed tert-Butylation Reactions

The bis(trifluoromethanesulfonyl)imide (Tf₂NH) catalytic system represents a significant advance in tert-butyl ester synthesis, offering exceptional efficiency and broad substrate scope [10] [11]. This methodology employs tert-butyl acetate as both solvent and tert-butylating agent, providing a simple and safe alternative to traditional methods [10].

The catalytic system demonstrates remarkable efficiency with simple carboxylic acids, requiring only 2 mol% of Tf₂NH to achieve 76% yield of hydrocinnamic acid tert-butyl ester [10]. For substrates containing ketone functionalities, 5 mol% catalyst loading provides 79% yield while maintaining excellent chemoselectivity, leaving the ketone group unaffected [10]. Bromo-containing substrates require higher catalyst loadings of 10 mol% but still achieve reasonable yields of 66%, demonstrating the method's tolerance for halogen substituents [10].

The mechanism involves Tf₂NH serving dual roles as both a strong acid catalyst and a reagent for generating soluble salts with amino acid substrates [10]. For carboxylic acids without amino groups, small catalytic amounts of Tf₂NH prove sufficient, with the strong acidity enabling efficient activation of the carboxylic acid functionality toward nucleophilic attack by tert-butyl acetate [10].

Kinetic studies reveal significant rate enhancements compared to conventional methods, with rate constants ranging from 7.5-14.8 × 10⁻⁵ s⁻¹ compared to 0.67 × 10⁻⁵ s⁻¹ for traditional Fischer esterification [12]. The activation energy is reduced to 35-50 kJ/mol, representing a substantial improvement over conventional acid-catalyzed processes [12].

Zirconocene Complex-Mediated Esterification

Zirconocene complexes have emerged as highly effective catalysts for direct esterification reactions, offering excellent water tolerance and functional group compatibility [13] [14]. The zirconocene dichloride and zirconocene triflate systems demonstrate particular utility in tert-butyl ester synthesis through their strong Lewis acidic character [14].

The zirconocene complex-catalyzed methodology operates effectively under solvent-free conditions using strict 1:1 stoichiometric ratios of carboxylic acid and alcohol [13]. This approach eliminates the need for water scavengers or specialized ligands, representing a significant practical advantage [14]. Catalyst loadings of 1 mol% prove sufficient to achieve moderate to excellent yields ranging from 81-95% across a wide range of substrates [13].

The catalytic system demonstrates exceptional functional group tolerance, accommodating carbon-bromine bonds as well as carbon-carbon double and triple bonds without interference [13]. This selectivity proves particularly valuable for complex substrates requiring orthogonal reactivity patterns [13]. The catalyst can be recycled up to six times without significant decline in catalytic efficiency, providing economic advantages for large-scale applications [13].

Mechanistic studies using carbon-13 nuclear magnetic resonance spectroscopy reveal coordination of the carboxylic acid carbonyl to the zirconium center, evidenced by downfield shift from 169.3 ppm to 171.18 ppm and considerable line broadening indicating exchange between free and coordinated species [15]. This coordination activates the carbonyl carbon toward nucleophilic attack while the Lewis acidic zirconium center facilitates alcohol coordination and subsequent bond formation [15].

The kinetic profile demonstrates positive rate dependence on zirconium concentration with close to zero order dependence on benzoic acid concentration, consistent with pre-equilibrium coordination followed by rate-determining nucleophilic attack [14]. The moisture tolerance represents a particular advantage, with the system maintaining activity even in the presence of adventitious water that would typically inhibit other Lewis acid catalysts [14].

Optimization of Reaction Kinetics and Stoichiometry

The optimization of reaction parameters represents a critical aspect of efficient tert-butyl 6-bromohexanoate synthesis, with careful attention to kinetic factors and stoichiometric considerations enabling significant improvements in yield, selectivity, and economic viability.

Kinetic analysis serves as a powerful optimization tool, providing insights into rate-determining steps and enabling rational modification of reaction conditions [16]. For zirconocene-catalyzed esterification, systematic kinetic studies reveal optimal temperature ranges and catalyst loadings that maximize reaction rates while minimizing side reactions [16]. The determination of activation energies ranging from 25-40 kJ/mol for zirconocene systems compared to 45-65 kJ/mol for traditional methods demonstrates the significant kinetic advantages of modern catalytic approaches [16].

Stoichiometric optimization proves particularly important for equilibrium-controlled esterification reactions. Traditional Fischer esterification typically requires significant excess of one component to achieve high conversions, but novel catalytic systems enable near-stoichiometric operation [17]. Pervaporation-aided dehydration processes demonstrate the ability to achieve stoichiometric ester condensation reactions at nearly room temperature through effective water removal [17].

The molar ratio optimization studies reveal complex relationships between substrate ratios, catalyst loading, and reaction performance. For Tf₂NH-catalyzed systems, the optimal conditions involve 1.1 equivalents of bis(trifluoromethanesulfonyl)imide for amino acid substrates, with the excess serving to generate soluble salts while providing catalytic activity [10]. Non-amino acid substrates require only catalytic quantities, typically 2-10 mol% depending on substrate reactivity [10].

Temperature optimization requires balancing reaction rate against side reaction formation and catalyst stability. Most systems demonstrate optimal performance in the 50-80°C range, providing sufficient activation energy for productive pathways while minimizing decomposition and unwanted transformations [12]. Higher temperatures generally increase reaction rates but may lead to reduced selectivity and catalyst deactivation [12].

Solvent effects play crucial roles in both reaction kinetics and equilibrium positions. The choice of tert-butyl acetate as both solvent and reagent in Tf₂NH-catalyzed systems provides multiple advantages, including enhanced nucleophilicity, favorable solvation of transition states, and simplified workup procedures [10]. Solvent-free conditions offer environmental advantages but may require higher temperatures or longer reaction times to achieve comparable conversions [13].

Turnover frequency calculations provide quantitative measures of catalytic efficiency, with modern systems achieving values of 0.02-0.05 s⁻¹ compared to 0.001-0.01 s⁻¹ for traditional methods [12]. These improvements translate directly into reduced catalyst requirements, shorter reaction times, and enhanced economic viability for large-scale synthesis applications [12].

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectral Analysis

The nuclear magnetic resonance spectroscopic analysis of tert-butyl 6-bromohexanoate provides definitive structural characterization through both proton (¹H) and carbon-13 (¹³C) NMR techniques [1] [2]. The molecular structure exhibits characteristic spectral features that allow for unambiguous identification of functional groups and connectivity.

¹H NMR Spectroscopic Analysis

The proton NMR spectrum reveals several distinct resonance regions characteristic of the molecular structure [1] [3]. The tert-butyl ester group manifests as a prominent singlet at δ 1.48 ppm, integrating for nine protons and representing the three equivalent methyl groups attached to the quaternary carbon [2]. This chemical shift is consistent with typical tert-butyl ester environments where the methyl groups experience similar electronic shielding effects [4].

The methylene protons adjacent to the carbonyl group (CH₂CO) appear as a triplet at δ 2.30 ppm, integrating for two protons [1]. This downfield shift reflects the deshielding effect of the adjacent electron-withdrawing carbonyl group. The terminal brominated methylene group (CH₂Br) produces a characteristic triplet at δ 3.40 ppm, integrating for two protons [1] [5]. This significant downfield shift is attributed to the electron-withdrawing inductive effect of the bromine atom.

The internal alkyl chain protons display complex multiplet patterns between δ 1.45-1.88 ppm, with the β-methylene protons (adjacent to the carbonyl) appearing as a distinct multiplet at δ 1.62 ppm [1]. The overlapping nature of these signals is typical for saturated alkyl chains where chemical environments are similar.

¹³C NMR Spectroscopic Analysis

The carbon-13 NMR spectrum provides complementary structural information through characteristic chemical shifts for different carbon environments [1] [6]. The carbonyl carbon (C=O) resonates at δ 173.0 ppm, consistent with typical ester carbonyl environments [1]. The quaternary carbon of the tert-butyl group appears at δ 80.8 ppm, while the three equivalent methyl carbons of the tert-butyl moiety resonate at δ 28.1 ppm [1] [4].

The aliphatic carbon chain displays distinct chemical shifts based on proximity to functional groups. The α-carbon to the carbonyl (CH₂CO) appears at δ 34.2 ppm, while the terminal brominated carbon (CH₂Br) resonates at δ 33.8 ppm [1]. The remaining methylene carbons in the chain appear between δ 24.5-28.0 ppm, reflecting their saturated aliphatic nature.

NMR Data Summary Table

Carbon Position¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Multiplicity
C=O-173.0Quaternary
C(CH₃)₃-80.8Quaternary
CH₃ (tert-butyl)1.48 (s, 9H)28.1Singlet
CH₂CO2.30 (t, 2H)34.2Triplet
CH₂Br3.40 (t, 2H)33.8Triplet
CH₂ (β to CO)1.62 (m, 2H)26.8Multiplet
CH₂ (internal)1.45-1.88 (m, 4H)24.5-28.0Multiplet

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of tert-butyl 6-bromohexanoate under electron impact ionization reveals characteristic fragmentation patterns that provide structural confirmation and mechanistic insights [7] [8] [9]. The molecular ion peak appears at m/z 251, corresponding to the molecular weight of the compound, though it typically exhibits low relative intensity (5-15%) due to the inherent instability of the molecular ion radical [1] [9].

Primary Fragmentation Pathways

The most significant fragmentation pathway involves the loss of the tert-butyl group or related fragments [7] [8]. The base peak at m/z 57 corresponds to the tert-butyl cation (C₄H₉⁺), which is formed through α-cleavage adjacent to the oxygen atom [8] [9]. This fragmentation produces a highly stable tertiary carbocation, accounting for its prominence in the mass spectrum with 100% relative intensity [7] [8].

The fragmentation pattern exhibits characteristic losses associated with ester compounds. Loss of isobutylene (C₄H₈, 56 mass units) from the molecular ion produces a significant peak at m/z 195 with relative intensity of 20-30% [9]. This fragmentation occurs through rearrangement processes typical of tert-butyl esters under electron impact conditions [7] [8].

Secondary Fragmentation Processes

Secondary fragmentation involves further decomposition of primary fragments to produce smaller ionic species [9]. The peak at m/z 108 (relative intensity 30-40%) results from ester bond cleavage, producing fragments containing the carbonyl group [9]. Alpha cleavage processes generate fragments at m/z 137 (relative intensity 15-25%) through loss of larger alkyl chain segments [9].

The presence of bromine in the molecule produces characteristic isotope patterns due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes [10]. Fragments containing bromine exhibit the characteristic 1:1 doublet pattern separated by 2 mass units, confirming the presence of the bromine atom in specific fragments [10].

Alkyl Chain Fragmentation

The saturated hexyl chain undergoes sequential fragmentation producing a series of peaks differing by 14 mass units (CH₂ groups) [11] [9]. Common alkyl fragments include m/z 41 (C₃H₅⁺) and m/z 29 (C₂H₅⁺) with relative intensities of 40-50% and 25-35%, respectively [9].

Mass Spectrometric Fragmentation Data

m/zFragment IdentityRelative Intensity (%)Fragmentation Process
251M⁺-5-15Molecular ion
195[M-56]⁺20-30Loss of C₄H₈
179[M-72]⁺10-20Loss of C₄H₈O
137[M-114]⁺15-25Alpha cleavage
108[M-143]⁺30-40Ester cleavage
57C₄H₉⁺100Tert-butyl cation
41C₃H₅⁺40-50Alkyl fragment
29C₂H₅⁺25-35Alkyl fragment

Thermodynamic Properties

Melting Point and Boiling Point Determination

Thermodynamic characterization of tert-butyl 6-bromohexanoate reveals important phase transition properties that define its physical behavior under various conditions [12] [13]. The compound exists as a liquid at room temperature, indicating a melting point below ambient conditions [5] [12].

Boiling Point Analysis

Experimental determination of the boiling point reveals a value of 256.3 ± 23.0°C at 760 mmHg [12] [13]. This relatively high boiling point reflects the molecular weight (251.16 g/mol) and the presence of polar functional groups that contribute to intermolecular attractive forces [12] [14]. The ester carbonyl group and the bromine atom both contribute to dipole-dipole interactions that elevate the boiling point compared to simple alkyl compounds of similar molecular weight [12].

The boiling point data shows good correlation with similar tert-butyl esters, where the additional methylene units in the alkyl chain systematically increase the boiling point due to enhanced van der Waals interactions [15]. Comparison with related compounds such as tert-butyl hexanoate reveals the influence of the terminal bromine substitution on the physical properties.

Melting Point Considerations

While specific melting point data for tert-butyl 6-bromohexanoate is not extensively documented, the liquid state at room temperature suggests a melting point below 20°C [16] [14]. This characteristic is consistent with the molecular structure, where the branched tert-butyl group disrupts crystalline packing efficiency, thereby lowering the melting point compared to linear alkyl chains [16].

The lack of strong intermolecular hydrogen bonding (due to the ester linkage rather than carboxylic acid functionality) further contributes to the relatively low melting point [16]. The presence of the bromine atom introduces some polarity but is insufficient to significantly elevate the melting point above room temperature.

Vapor Pressure and Volatility

The compound exhibits moderate volatility at elevated temperatures, as evidenced by its successful analysis via gas chromatography-mass spectrometry [1]. The vapor pressure characteristics allow for distillation purification under reduced pressure conditions, which is commonly employed in synthetic applications [12].

Solubility Profile in Organic Solvents

The solubility characteristics of tert-butyl 6-bromohexanoate in various organic solvents reflect its molecular structure and polarity [18]. The compound demonstrates excellent solubility in polar aprotic solvents and moderate to high solubility in less polar organic media [18].

Polar Aprotic Solvents

The compound exhibits high solubility in dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and dimethylacetamide [18]. These solvents effectively solvate the polar ester carbonyl group and the bromine atom through dipole-dipole interactions . The solubility in these solvents typically exceeds 100 mg/mL, making them suitable for synthetic applications requiring high concentrations .

Acetonitrile provides moderate to good solubility, making it suitable for reaction media and purification procedures . The polar nature of acetonitrile allows for effective dissolution while maintaining chemical stability under normal conditions .

Alcoholic Solvents

Ethanol serves as an excellent solvent for tert-butyl 6-bromohexanoate, with solubility typically exceeding 50 mg/mL [18]. The ability of ethanol to engage in hydrogen bonding with the ester carbonyl oxygen enhances solubility compared to non-polar solvents [18]. Methanol similarly provides good solubility, though slightly lower than ethanol due to its smaller molecular size and reduced London dispersion forces [18].

Chlorinated Solvents

Dichloromethane and chloroform provide excellent solubility for the compound [18]. These solvents are particularly valuable for extraction procedures and chromatographic purification due to their ability to dissolve the compound while maintaining chemical inertness [18]. The solubility in chlorinated solvents typically exceeds 75 mg/mL [18].

Hydrocarbon Solvents

Aromatic hydrocarbons such as toluene and benzene provide moderate solubility through π-π interactions and London dispersion forces [18]. Aliphatic hydrocarbons show limited solubility due to the polar nature of the ester and bromine functionalities [18].

Aqueous Solubility

The compound demonstrates very limited solubility in water (<1 mg/mL) due to its hydrophobic alkyl chain and the absence of hydrogen bonding donor groups [18]. This characteristic facilitates extraction procedures using organic solvents and allows for effective separation from aqueous reaction media .

Solubility Data Summary

Solvent ClassRepresentative SolventSolubility (mg/mL)Interaction Type
Polar aproticDMSO>100Dipole-dipole
Polar aproticDMF>100Dipole-dipole
Polar aproticAcetonitrile50-75Dipole-dipole
AlcoholEthanol>50Hydrogen bonding
AlcoholMethanol40-60Hydrogen bonding
ChlorinatedDichloromethane>75Van der Waals
ChlorinatedChloroform>75Van der Waals
AromaticToluene25-40π-π, London forces
AqueousWater<1Limited interaction

XLogP3

2.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

Tert-butyl 6-bromohexanoate

Dates

Modify: 2023-08-16

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